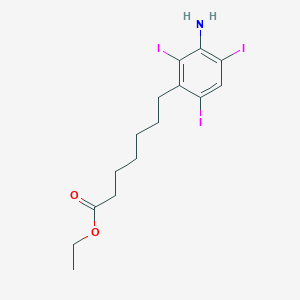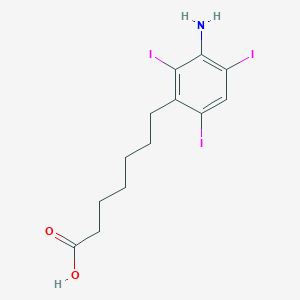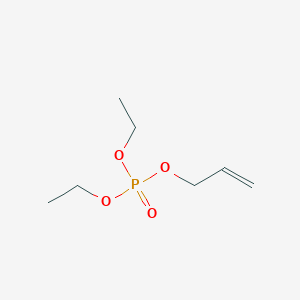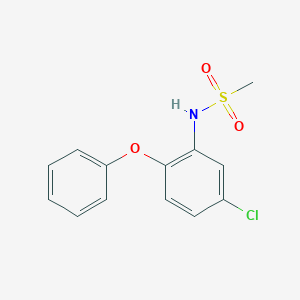
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-chloro-2-phenoxyphenyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide group attached to a methane moiety. This compound is part of a broader class of chemicals that have been studied for various pharmacological and chemical properties, including their ability to interact with biological receptors, their structural characteristics, and their potential use in medicinal chemistry for the development of therapeutic agents.
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives has been reported in the literature. For instance, a potent agonist with an EC50 of 25 nM at alpha 1-adrenoceptors was prepared by modifying the methanesulfonamide structure, demonstrating the versatility of this functional group in medicinal chemistry . Another study reported the synthesis of a compound by reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene, highlighting the high reactivity of the resulting product . Additionally, a high yield synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives has been extensively studied. For example, the conformation of the N-H bond in N-(2,5-dichlorophenyl)methanesulfonamide is nearly syn to the ortho-chloro group and anti to the meta-chloro group, which is a common feature observed in these compounds . Similar conformational characteristics have been observed in other derivatives, such as N-(2,3-dichlorophenyl)methanesulfonamide and N-(2,4-dichlorophenyl)methanesulfonamide, where the N-H bond orientation and the geometric parameters are crucial for their biological activity .
Chemical Reactions Analysis
Methanesulfonamide derivatives can undergo various chemical reactions due to their functional groups. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed that the proton is transferred from the C-H acid to form an ion pair, demonstrating the potential for hydrogen bonding and complex formation . The reactivity of these compounds is further exemplified by their ability to alkylate aromatic compounds, as shown by the reaction of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide with various aromatic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents and the orientation of the N-H bond affect the molecule's ability to form hydrogen bonds, as seen in the packing of molecules into chains through N-H...O and N-H...Cl hydrogen bonding . These interactions are significant for the solubility, stability, and biological activity of the compounds. Quantum-chemical calculations have been used to predict the optimized state, free energy, and molecular orbitals involved in spectrum formation of these compounds, providing insights into their antioxidant activity .
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRUZRHOISJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359562 |
Source


|
| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
CAS RN |
55688-33-0 |
Source


|
| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

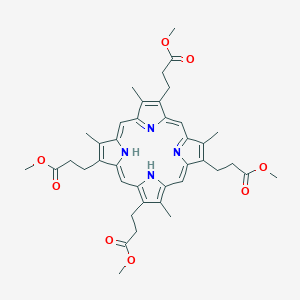
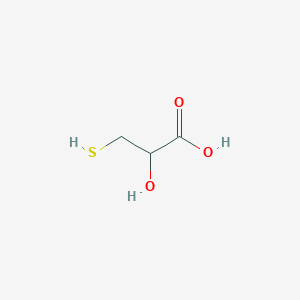
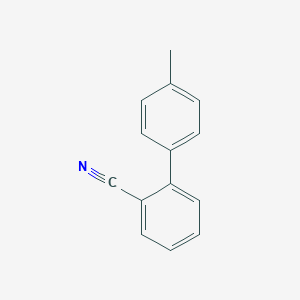
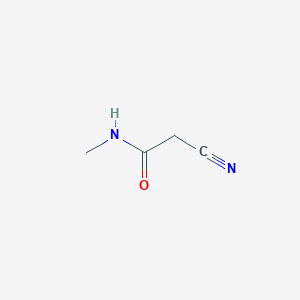
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
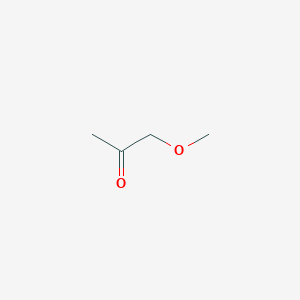
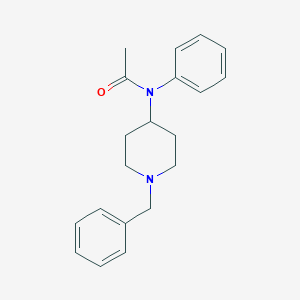
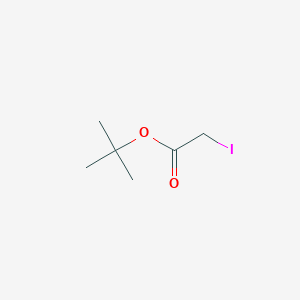
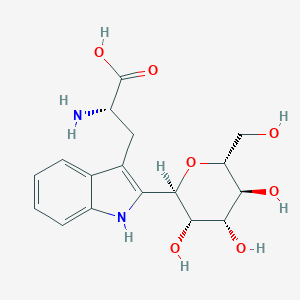
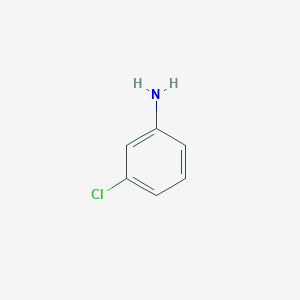
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
